5-Ethynyl-1-propyl-1H-indole
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Overview
Description
5-Ethynyl-1-propyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-propyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-propyl-1H-indole.
Ethynylation: The ethynyl group is introduced using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes and ketones.
Reduction: Ethyl-substituted indoles.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
5-Ethynyl-1-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-propyl-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-1H-indole: Lacks the propyl group, which may affect its biological activity and chemical reactivity.
1-Propyl-1H-indole: Lacks the ethynyl group, which may influence its ability to undergo certain reactions.
5-Ethynyl-2-methyl-1H-indole: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic properties.
Uniqueness
5-Ethynyl-1-propyl-1H-indole is unique due to the presence of both the ethynyl and propyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
5-ethynyl-1-propylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2,5-7,9-10H,3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPHHGNLXNDIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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